molecular formula C9H12ClN B1659752 3-Chloro-N,N,2-trimethylaniline CAS No. 67761-88-0

3-Chloro-N,N,2-trimethylaniline

Cat. No.: B1659752
CAS No.: 67761-88-0
M. Wt: 169.65 g/mol
InChI Key: QQAWSFFBRWWLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,N,2-trimethylaniline is an aromatic amine with the molecular formula C9H12ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is attached to the benzene ring. This compound is used in various industrial processes, including the production of dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N,N,2-trimethylaniline can be synthesized through several methods. One common method involves the alkylation of 3-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the reaction of 3-chloroaniline with dimethyl sulfate or methyl chloride in the presence of an acid catalyst. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N,2-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into the corresponding amine.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Chloro-N,N,2-trimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N,2-trimethylaniline involves its interaction with various molecular targets. In biochemical assays, it acts as an inhibitor of specific enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N,N-dimethylaniline
  • 3-Chloro-2-methylaniline
  • N,N,2-Trimethylaniline

Comparison

3-Chloro-N,N,2-trimethylaniline is unique due to the presence of both a chlorine atom and two methyl groups on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs .

Properties

IUPAC Name

3-chloro-N,N,2-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAWSFFBRWWLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600255
Record name 3-Chloro-N,N,2-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67761-88-0
Record name 3-Chloro-N,N,2-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N,N,2-trimethylaniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-N,N,2-trimethylaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Chloro-N,N,2-trimethylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-N,N,2-trimethylaniline
Reactant of Route 5
Reactant of Route 5
3-Chloro-N,N,2-trimethylaniline
Reactant of Route 6
Reactant of Route 6
3-Chloro-N,N,2-trimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.